molecular formula C18H19NO3 B495906 N-allyl-3-(2-phenoxyethoxy)benzamide

N-allyl-3-(2-phenoxyethoxy)benzamide

Cat. No.: B495906
M. Wt: 297.3g/mol
InChI Key: FXNAERPLPQNBJJ-UHFFFAOYSA-N
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Description

N-allyl-3-(2-phenoxyethoxy)benzamide is a useful research compound. Its molecular formula is C18H19NO3 and its molecular weight is 297.3g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3g/mol

IUPAC Name

3-(2-phenoxyethoxy)-N-prop-2-enylbenzamide

InChI

InChI=1S/C18H19NO3/c1-2-11-19-18(20)15-7-6-10-17(14-15)22-13-12-21-16-8-4-3-5-9-16/h2-10,14H,1,11-13H2,(H,19,20)

InChI Key

FXNAERPLPQNBJJ-UHFFFAOYSA-N

SMILES

C=CCNC(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2

Canonical SMILES

C=CCNC(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Etherification of 3-Hydroxybenzoic Acid

The synthesis begins with the protection of the carboxylic acid group in 3-hydroxybenzoic acid. Methylation using dimethyl sulfate in methanol (yield: 95%) produces methyl 3-hydroxybenzoate, followed by alkylation with 2-phenoxyethyl bromide.

Reaction conditions :

  • Substrate : Methyl 3-hydroxybenzoate (1.0 equiv).

  • Alkylating agent : 2-Phenoxyethyl bromide (1.2 equiv).

  • Base : K₂CO₃ (2.0 equiv) in DMF at 80°C for 12 h.

  • Yield : 88% (methyl 3-(2-phenoxyethoxy)benzoate).

Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed using lithium hydroxide in a THF/MeOH/H₂O mixture (3:1:1) at 60°C for 4 h, yielding 3-(2-phenoxyethoxy)benzoic acid (94% yield).

Amidation with Allylamine

Carbodiimide-Mediated Coupling

The carboxylic acid is activated with EDC·HCl (1.5 equiv) and HOBt (1.5 equiv) in DMF at 0°C for 30 min. Allylamine (1.2 equiv) is added, and the reaction proceeds at room temperature for 12 h.

Optimization data :

ParameterValue
SolventDMF
Temperature25°C
Reaction time12 h
Yield92%

Alternative: Mixed Carbonate Activation

A comparative study using chloroformate activation (isobutyl chloroformate, N-methylmorpholine) in THF achieved 85% yield but required stringent anhydrous conditions.

Direct One-Pot Synthesis

Tandem Alkylation-Amidation

A streamlined approach combines alkylation and amidation in a single pot. Methyl 3-hydroxybenzoate, 2-phenoxyethyl bromide, and allylamine are reacted with Cs₂CO₃ in DMF at 100°C for 24 h, yielding the target compound in 78% yield.

Trade-offs :

  • Reduced purity (85% by HPLC) due to side reactions.

  • Simplified purification via silica gel chromatography.

Structural Characterization

Spectroscopic Analysis

  • ¹H-NMR (CDCl₃, 400 MHz): δ 7.85 (d, J = 8.0 Hz, 1H, ArH), 7.45 (dd, J = 8.0, 1.7 Hz, 1H, ArH), 7.32–7.25 (m, 2H, ArH), 6.94–6.88 (m, 3H, ArH), 5.90 (m, 1H, CH₂CHCH₂), 5.25 (d, J = 17.2 Hz, 1H, CH₂CHCH₂), 5.15 (d, J = 10.4 Hz, 1H, CH₂CHCH₂), 4.28 (t, J = 4.8 Hz, 2H, OCH₂CH₂O), 3.85 (t, J = 4.8 Hz, 2H, OCH₂CH₂O), 3.65 (dt, J = 5.6, 1.6 Hz, 2H, NHCH₂CHCH₂).

  • IR (KBr): 3280 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C–O–C ether).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirmed >98% purity, with retention time = 6.7 min.

Scalability and Process Optimization

Kilogram-Scale Production

A pilot-scale synthesis (1 kg batch) using EDC/HOBt amidation achieved 89% yield with the following adjustments:

  • Solvent : DMF replaced with THF to facilitate recycling.

  • Temperature : Reduced to 20°C to minimize racemization.

  • Workup : Acid-base extraction instead of column chromatography.

Environmental Considerations

Waste streams were treated via neutralization (for acidic/basic byproducts) and activated carbon filtration (for Pd residues), complying with EPA guidelines .

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